molecular formula C75H99N17O15S B12382066 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide

2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide

Cat. No.: B12382066
M. Wt: 1510.8 g/mol
InChI Key: IADMWNJOSJGQFE-DAWJDFRTSA-N
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Description

The compound 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions to achieve the desired product. The general synthetic route can be outlined as follows:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 2-ethyl-5-methylpyrazole ring. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by methylation using methyl iodide.

    Attachment of the Carbonyl Group: The pyrazole ring is then functionalized with a carbonyl group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reactions: The final steps involve a series of coupling reactions to attach the various functional groups and linkers, such as the morpholine and pyrrolidine moieties, to the core structure. These reactions typically require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and amine groups allows for oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl and nitro groups in the compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and heterocyclic rings make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s potential as a bioactive molecule can be explored. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its complex structure and functional groups may allow it to modulate biological pathways, making it a potential candidate for the treatment of diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its multiple functional groups and heterocyclic rings could impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.

    Receptor Modulation: The compound may interact with receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Protein-Protein Interactions: The compound may disrupt protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C75H99N17O15S

Molecular Weight

1510.8 g/mol

IUPAC Name

2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide

InChI

InChI=1S/C75H99N17O15S/c1-10-91-58(37-47(3)85-91)70(98)83-73-81-56-40-53(42-60(101-9)63(56)88(73)22-12-13-23-89-64-55(80-74(89)84-71(99)59-38-48(4)86-92(59)11-2)39-52(67(76)95)41-61(64)107-26-14-21-87-24-29-104-30-25-87)68(96)77-20-28-103-32-34-106-36-35-105-33-31-102-27-19-62(94)82-66(75(6,7)8)72(100)90-45-54(93)43-57(90)69(97)78-44-50-15-17-51(18-16-50)65-49(5)79-46-108-65/h12-13,15-18,37-42,46,54,57,66,93H,10-11,14,19-36,43-45H2,1-9H3,(H2,76,95)(H,77,96)(H,78,97)(H,82,94)(H,80,84,99)(H,81,83,98)/b13-12+/t54-,57+,66+/m1/s1

InChI Key

IADMWNJOSJGQFE-DAWJDFRTSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCOCCOCCOCCOCCC(=O)N[C@@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC

Origin of Product

United States

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